molecular formula C13H23N3O3 B15212479 (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide

Katalognummer: B15212479
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: SFHBCCUCNFKXPN-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pivaloyl group attached to a pyrrolidine ring, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride and a suitable base.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pivaloyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-N-(2-Amino-2-oxoethyl)-N-methyl-1-pivaloylpyrrolidine-2-carboxamide
  • S-(2-Amino-2-oxoethyl)cysteine
  • S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate

Uniqueness

This compound is unique due to its specific structural features, such as the pivaloyl group and the pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H23N3O3

Molekulargewicht

269.34 g/mol

IUPAC-Name

(2S)-N-(2-amino-2-oxoethyl)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H23N3O3/c1-13(2,3)12(19)16-7-5-6-9(16)11(18)15(4)8-10(14)17/h9H,5-8H2,1-4H3,(H2,14,17)/t9-/m0/s1

InChI-Schlüssel

SFHBCCUCNFKXPN-VIFPVBQESA-N

Isomerische SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)N

Kanonische SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)N(C)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.